Ethyl 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate
Overview
Description
“Ethyl 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives, including “Ethyl 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate”, is an important area of research in the agrochemical and pharmaceutical industries . The synthesis generally involves the use of trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and ()-4-ethoxy-E 1,1,1-trifluorobut-3-en-2-one .Molecular Structure Analysis
The molecular structure of “Ethyl 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate” includes a trifluoromethyl group and a pyridine moiety . The unique physicochemical properties of these groups contribute to the biological activities of TFMP derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate” are not explicitly stated in the available resources .Scientific Research Applications
Synthesis and Chemical Reactions
Phosphine-Catalyzed Annulation
A study by Zhu, Lan, and Kwon (2003) in the Journal of the American Chemical Society presents an expedient phosphine-catalyzed [4 + 2] annulation process. This process involves ethyl 2-methyl-2,3-butadienoate acting as a 1,4-dipole synthon undergoing annulation with N-tosylimines. The process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and high diastereoselectivities (Zhu, Lan, & Kwon, 2003).
CF3-Containing Spiro[indene-2,3′-piperidine] Derivatives
Dai et al. (2012) in the Journal of Fluorine Chemistry describe the synthesis of ethyl-6′-hydroxy-1,3-dioxo-2′,4′-diaryl-6′-(trifluoromethyl)-1,3-dihydrospiro[indene-2,3′-piperidine]-5′-carboxylate derivatives via a one-pot multi-component reaction. This synthesis is important for the development of CF3-containing spiro compounds (Dai et al., 2012).
Synthesis of Tetrahydropyridines
A research by Paronikyan et al. (2016) in the Russian Journal of Organic Chemistry explores the synthesis of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines starting from ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate (Paronikyan et al., 2016).
Development of AZD1283
Andersen et al. (2013) in Organic Process Research & Development detail the synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, where ethyl 6-chloro-5-cyano-2-methylnicotinate was a key intermediate (Andersen et al., 2013).
Pharmaceutical Research
- Mycobacterium tuberculosis GyrB Inhibitors: Jeankumar et al. (2013) in the European journal of medicinal chemistry discuss the design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as novel inhibitors for Mycobacterium tuberculosis GyrB ATPase assay. Among the compounds studied, one particular compound exhibited significant activity against Mycobacterium smegmatis GyrB (Jeankumar et al., 2013).
Miscellaneous Applications
Synthesis of Novel Pyrano Compounds
Wang et al. (2012) in Synthesis report the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2 H ,5 H -pyrano[4,3- b ]pyran-3-carboxylate derivatives, highlighting their importance for the synthesis of related fluorinated fused heterocyclic compounds (Wang et al., 2012).
Hydrogenation Studies
Bolós et al. (1994) in the Journal of Heterocyclic Chemistry conducted studies on the hydrogenation of 6-(hydroxymethyl)pyridine-2-carboxylates, leading to the synthesis of novel amino acid 6-(hydroxymethyl)-2-piperidinecarboxylic acid derivatives (Bolós et al., 1994).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N2O2/c1-2-22-13(21)9-3-5-20(6-4-9)12-8-10(14(16,17)18)7-11(15)19-12/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDFVGYIVKTKRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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